3-Butenoic acid, 3-methyl-, ethyl ester, commonly referred to as ethyl 3-methylbutenoate, is an organic compound with the molecular formula C₇H₁₂O₂. It has a molecular weight of approximately 130.1849 g/mol and is classified under the category of esters. The compound is characterized by its fruity aroma, making it relevant in flavoring and fragrance applications. Its structure features a butenoic acid backbone with a methyl group at the third carbon and an ethyl ester functional group, contributing to its unique properties and reactivity .
The presence of the double bond in the butenoic acid structure allows for various addition reactions that can modify the compound's properties .
Research on the biological activity of 3-butenoic acid, 3-methyl-, ethyl ester indicates potential antimicrobial properties. It has been shown to exhibit activity against certain bacteria and fungi, making it a candidate for use in food preservation and as a natural pesticide. Additionally, its fruity aroma suggests potential applications in aromatherapy and perfumery .
The synthesis of 3-butenoic acid, 3-methyl-, ethyl ester can be achieved through several methods:
These methods can vary in efficiency and yield depending on reaction conditions such as temperature, pressure, and catalysts used .
3-Butenoic acid, 3-methyl-, ethyl ester finds applications across various industries:
Its unique characteristics make it valuable in both consumer products and industrial applications .
Several compounds share structural similarities with 3-butenoic acid, 3-methyl-, ethyl ester. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl butanoate | C₆H₁₂O₂ | Straight-chain structure; less fruity aroma |
Ethyl isovalerate | C₇H₁₄O₂ | Similar structure; slightly different odor |
Methyl 3-methylbutanoate | C₇H₁₄O₂ | Methyl instead of ethyl group; different applications |
Ethyl propanoate | C₄H₈O₂ | Shorter carbon chain; used primarily as a solvent |
The uniqueness of 3-butenoic acid, 3-methyl-, ethyl ester lies in its double bond configuration and specific fruity scent profile that distinguishes it from other esters in both flavoring and fragrance applications .